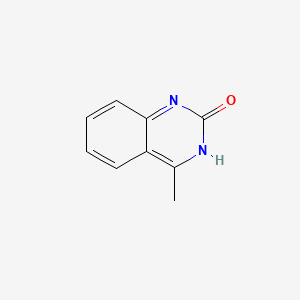4-Methylquinazolin-2(1H)-one
CAS No.: 34790-24-4
Cat. No.: VC3784320
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34790-24-4 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 4-methyl-3H-quinazolin-2-one |
| Standard InChI | InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12) |
| Standard InChI Key | RLLNOZZVLWEBBI-UHFFFAOYSA-N |
| SMILES | CC1=C2C=CC=CC2=NC(=O)N1 |
| Canonical SMILES | CC1=C2C=CC=CC2=NC(=O)N1 |
Introduction
Chemical Identity and Physical Properties
4-Methylquinazolin-2(1H)-one, also known as 4-methyl-3H-quinazolin-2-one, is a heterocyclic compound featuring a quinazolinone core structure with a methyl substituent at the 4-position. Its properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 34790-24-4 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17300 g/mol |
| Density | 1.26 g/cm³ |
| Exact Mass | 160.06400 |
| LogP | 1.64380 |
| Polar Surface Area (PSA) | 46.01000 |
| Index of Refraction | 1.644 |
The compound belongs to the broader class of quinazolinone derivatives, which are known for their diverse pharmacological activities . Unlike the more commonly studied 4(3H)-quinazolinone derivatives, 4-Methylquinazolin-2(1H)-one features the carbonyl group at the 2-position rather than the 4-position, which may confer different biological properties and chemical reactivity.
Structural Characteristics and Stability
Chemical Structure
4-Methylquinazolin-2(1H)-one consists of a benzene ring fused with a pyrimidine ring, forming the quinazoline core structure. The compound features a carbonyl group at the 2-position and a methyl substituent at the 4-position. This structural arrangement distinguishes it from the more commonly studied 4(3H)-quinazolinones, where the carbonyl group is located at the 4-position.
Stability Profile
The quinazolinone ring system, to which 4-Methylquinazolin-2(1H)-one belongs, is reported to be remarkably stable under various chemical conditions. Studies on related quinazolinone structures have demonstrated that these compounds are resistant to oxidation, reduction, and hydrolysis reactions. This inherent stability contributes to their pharmaceutical potential, as it suggests favorable metabolic profiles in biological systems .
As noted in research on related quinazolinone structures: "It has already been found and reported that the quinazolinone ring is quite stable towards oxidation, reduction and hydrolysis reactions. No reactions of ring degradation via simple chemical oxidation have been cited till date" . This stability is a key factor in the pharmaceutical development of quinazolinone-based drugs.
Structure-Activity Relationships
The pharmacological activity of quinazolinone compounds is significantly influenced by their substitution patterns. For 4-Methylquinazolin-2(1H)-one, the methyl group at the 4-position and the 2(1H)-one structure may confer specific biological properties distinct from other quinazolinone isomers.
Studies on related compounds suggest that:
-
The presence of the methyl group at position 4 may enhance metabolic stability by resisting oxidative demethylation, as observed with other methylated quinazolinones.
-
The 2(1H)-one structure provides a potential hydrogen bond donor/acceptor site that could influence receptor interactions and binding affinity.
-
The unsubstituted 3-position presents an opportunity for further derivatization to enhance specific biological activities, as 3-substituted quinazolinones often show enhanced antimicrobial properties .
Comparative Analysis with Related Compounds
Comparison with 4(3H)-Quinazolinones
While 4-Methylquinazolin-2(1H)-one features its carbonyl group at the 2-position, the more extensively studied 4(3H)-quinazolinones have their carbonyl at the 4-position. This structural difference likely results in distinct pharmacological profiles:
Comparison with 7-Bromo-2-methylquinazolin-4(3H)-one
7-Bromo-2-methylquinazolin-4(3H)-one represents another quinazolinone derivative with different substitution patterns compared to 4-Methylquinazolin-2(1H)-one:
| Feature | 4-Methylquinazolin-2(1H)-one | 7-Bromo-2-methylquinazolin-4(3H)-one |
|---|---|---|
| Molecular weight | 160.17 g/mol | 239.07 g/mol |
| Substitution pattern | Methyl at 4-position, carbonyl at 2-position | Methyl at 2-position, bromo at 7-position, carbonyl at 4-position |
| Reported biological activities | Limited specific data | Antimicrobial activity against Pseudomonas aeruginosa, anti-inflammatory effects |
Research Applications and Future Directions
Structure Optimization Strategies
Future research might focus on:
-
Derivatization at the 3-position: Introduction of various substituents at the 3-position could enhance specific biological activities, as observed with other quinazolinones .
-
Exploration of hybrid molecules: Combining 4-Methylquinazolin-2(1H)-one with other bioactive moieties could yield novel compounds with enhanced or synergistic activities, similar to the quinazolinone hybrids described for antileishmanial activity .
-
Investigation of isosteric replacements: Replacing the methyl group or altering the position of substituents could provide insights into structure-activity relationships.
Analytical Methods and Characterization
Characterization of 4-Methylquinazolin-2(1H)-one and its derivatives would typically involve:
-
Spectroscopic analysis: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry are essential for structural confirmation and purity assessment. Based on related compounds, characteristic spectral features might include carbonyl stretching bands around 1688 cm⁻¹ in IR spectra .
-
Chromatographic methods: HPLC and TLC can be used for purity determination and quantitative analysis, similar to methods employed for related quinazolinone compounds .
-
X-ray crystallography: This technique would provide definitive confirmation of the three-dimensional structure and crystal packing arrangements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume